molecular formula C11H6BrCl2NO2 B066870 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone CAS No. 175334-69-7

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Cat. No.: B066870
CAS No.: 175334-69-7
M. Wt: 334.98 g/mol
InChI Key: WYJZTLHKOJBVSA-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone is a chemical compound with the molecular formula C₁₁H₆BrCl₂NO₂ and a molecular weight of 334.98 g/mol . This compound is characterized by the presence of a bromine atom, a dichlorophenyl group, and an isoxazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone typically involves the bromination of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanol.

    Oxidation: Formation of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(2,4-dichlorophenyl)ethanone: Lacks the isoxazole ring, making it less versatile in certain synthetic applications.

    1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

Uniqueness

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone is unique due to the combination of the bromine atom, dichlorophenyl group, and isoxazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .

Properties

IUPAC Name

2-bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)7-2-1-6(13)3-8(7)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJZTLHKOJBVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384085
Record name 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175334-69-7
Record name 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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